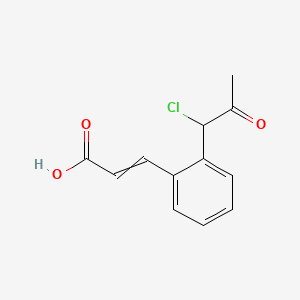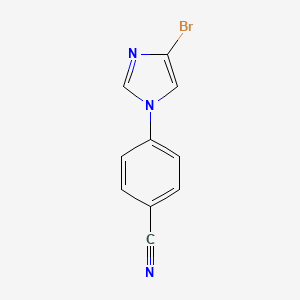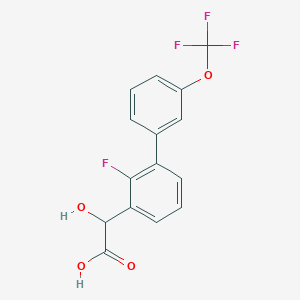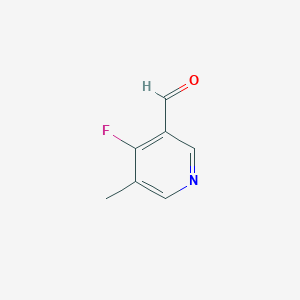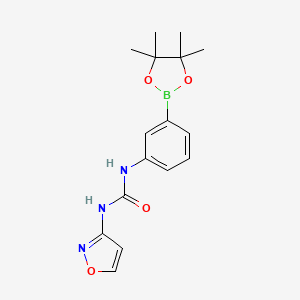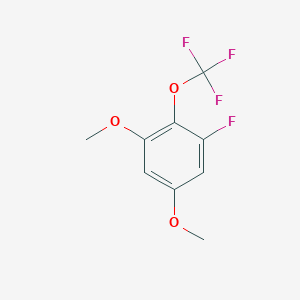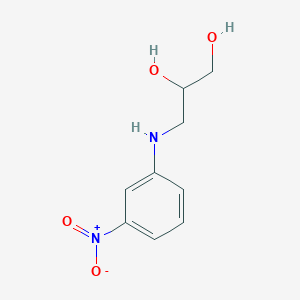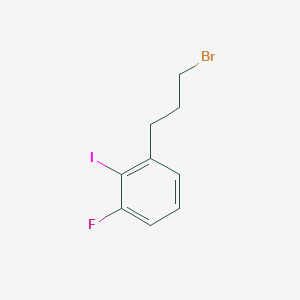![molecular formula C23H24N4O2 B14059433 N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14059433.png)
N-[3-(morpholin-4-yl)propyl]-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by the presence of a morpholine ring, a benzofuran moiety, and a pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through cyclization reactions involving phenolic compounds and appropriate reagents.
Construction of the Pyrimidine Core: The pyrimidine ring is formed using condensation reactions between suitable amines and carbonyl compounds.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a morpholine derivative reacts with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Aminopropyl)morpholine: A simpler compound with a morpholine ring and an aminopropyl group.
2-{[3-(4-Morpholinyl)propyl]amino}nicotinic acid: Contains a morpholine ring and a nicotinic acid moiety.
N-[3-(4-Morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine: Similar structure with a thieno[2,3-d]pyrimidine core.
Uniqueness
N-[3-(4-Morpholinyl)propyl]-2-phenylbenzofuro[3,2-d]pyrimidin-4-amine is unique due to its combination of a benzofuran moiety, a pyrimidine core, and a morpholine ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C23H24N4O2 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)-2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N4O2/c1-2-7-17(8-3-1)22-25-20-18-9-4-5-10-19(18)29-21(20)23(26-22)24-11-6-12-27-13-15-28-16-14-27/h1-5,7-10H,6,11-16H2,(H,24,25,26) |
Clé InChI |
NJWICRYVNHCLRG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC2=NC(=NC3=C2OC4=CC=CC=C43)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



